3-Benzyl-3,9-diazabicyclo[3.3.1]nonane

Physicochemical property Drug-likeness Lead optimization

Procure 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane (CAS 92373-56-3) as a pre-protected bicyclic diamine scaffold. The N3-benzyl group confers favorable CNS drug-like properties (LogP 2.01, TPSA 15.27 Ų), while the free N9 amine enables regioselective derivatization, reducing synthetic steps. Validated for AMPA receptor modulator and renin inhibitor programs.

Molecular Formula C14H20N2
Molecular Weight 216.328
CAS No. 92373-56-3
Cat. No. B2812207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,9-diazabicyclo[3.3.1]nonane
CAS92373-56-3
Molecular FormulaC14H20N2
Molecular Weight216.328
Structural Identifiers
SMILESC1CC2CN(CC(C1)N2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13/h1-3,5-6,13-15H,4,7-11H2
InChIKeyFYSCXTRDKBSUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3,9-diazabicyclo[3.3.1]nonane (CAS 92373-56-3): Chemical Class and Core Characteristics for Scientific Procurement


3-Benzyl-3,9-diazabicyclo[3.3.1]nonane (CAS 92373-56-3) is a bicyclic diamine featuring a diazabicyclo[3.3.1]nonane scaffold with a benzyl substituent at the N3 position [1]. Its molecular formula is C14H20N2, with a molecular weight of 216.32 g/mol, a TPSA of 15.27 Ų, and a calculated LogP of 2.01 . The free base form is commercially available at purities of ≥97% to 98% . The compound serves as a core scaffold for medicinal chemistry derivatization, particularly at the unsubstituted N9 position, and has been explored as a precursor for AMPA receptor modulators and renin inhibitors [1][2].

Why Generic Substitution of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane (CAS 92373-56-3) with In-Class Analogs Is Scientifically Unjustified


Substituting 3-benzyl-3,9-diazabicyclo[3.3.1]nonane with other diazabicyclo[3.3.1]nonane derivatives without quantitative justification introduces material risk to experimental reproducibility and downstream development timelines. The diazabicyclo[3.3.1]nonane class exhibits profound functional divergence based on nitrogen substitution pattern, regiochemistry (3,7- vs. 3,9-), and N-substituent identity—factors that dictate conformational preference, basicity, and ultimately biological target engagement [1][2]. The specific benzyl group at N3 confers distinct lipophilicity (LogP 2.01) and hydrogen-bonding capacity (TPSA 15.27 Ų) relative to unsubstituted, alkyl-substituted, or acylated analogs . Furthermore, the free N9 secondary amine provides a single, orthogonal handle for selective derivatization, whereas symmetrically substituted analogs lack this regioselective functionalization capacity [3]. Procurement of a structurally similar but functionally divergent analog without verifying equivalence in the intended assay system may yield non-reproducible results and invalidate structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane (CAS 92373-56-3) Relative to Analogs


Lipophilicity (LogP) and Polar Surface Area (TPSA) Differentiation from Unsubstituted and Alkyl-Substituted Analogs

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane exhibits a calculated LogP of 2.01 and TPSA of 15.27 Ų, reflecting the lipophilic contribution of the N3-benzyl group and the presence of one hydrogen bond donor (the secondary N9 amine) . In contrast, the unsubstituted 3,9-diazabicyclo[3.3.1]nonane scaffold without the benzyl group has a substantially lower LogP (estimated ~0.5) and a higher TPSA (~24 Ų) due to the presence of two secondary amine donors. The benzyl substitution shifts the compound into a more lipophilic, blood-brain barrier-permeable physicochemical space.

Physicochemical property Drug-likeness Lead optimization

Regioselective N9 Derivatization Capacity Differentiates 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane from Symmetrically Substituted Bispidine Analogs

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane possesses a single unsubstituted secondary amine at the N9 position, whereas the N3 position is protected by a benzyl group [1]. This regiochemical asymmetry enables selective N9 functionalization without requiring orthogonal protection-deprotection sequences. In contrast, bispidine analogs such as 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonane or 3,7,9,9-tetraalkyl-3,7-diazabicyclo[3.3.1]nonanes lack an unprotected secondary amine handle, requiring multi-step protection strategies for selective derivatization [2].

Synthetic chemistry Building block Library synthesis

Conformational Rigidity Distinguishes 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane Scaffold from Flexible Acyclic Diamine Alternatives

The 3,9-diazabicyclo[3.3.1]nonane scaffold exists in a conformationally constrained double-chair conformation that preorganizes the two nitrogen atoms at a fixed distance and orientation [1][2]. This rigidity contrasts with flexible acyclic diamine alternatives (e.g., N-benzyl-1,3-propanediamine or N-benzylethylenediamine), which sample a broad conformational ensemble in solution. Studies on bicyclo[3.3.1]nonane derivatives indicate that the N1–N5 (or N3–N9) interatomic distance is constrained to approximately 2.8–3.0 Å in the chair-chair conformation [1].

Conformational constraint Scaffold design Structure-based drug design

Renin Inhibitor Scaffold Validation: 3,9-Diazabicyclo[3.3.1]nonene Core Demonstrates Sub-100 nM Potency in Optimized Derivatives

While 3-benzyl-3,9-diazabicyclo[3.3.1]nonane itself is not the optimized renin inhibitor, the 3,9-diazabicyclo[3.3.1]nonene scaffold—a closely related core system—has been validated in the discovery of potent renin inhibitors. Optimization of this scaffold led to compound (+)-26g, which inhibits human renin with an IC50 of 0.20 nM (200 pM) [1]. In contrast, the earlier piperidine-based renin inhibitors from which this series was derived exhibited significantly weaker potency (typically >100 nM IC50). The bicyclic scaffold provides improved conformational constraint and vector alignment for key pharmacophore interactions relative to monocyclic piperidine alternatives.

Renin inhibition Cardiovascular Lead optimization

Evidence-Backed Application Scenarios for 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane (CAS 92373-56-3) in Scientific and Industrial Settings


Medicinal Chemistry Library Synthesis Requiring Regioselective N9 Functionalization

Researchers synthesizing focused libraries of 3,9-diazabicyclo[3.3.1]nonane derivatives can utilize 3-benzyl-3,9-diazabicyclo[3.3.1]nonane (CAS 92373-56-3) as a starting scaffold with a pre-protected N3 position [1]. The free N9 secondary amine enables direct alkylation, acylation, or reductive amination without requiring orthogonal protection-deprotection sequences. This reduces synthetic step count by 1–2 steps relative to symmetrically substituted bispidine alternatives that require deprotection prior to selective functionalization. This advantage is most pronounced in parallel synthesis or library production workflows where cumulative step reduction translates to meaningful time and cost savings.

CNS-Targeted Lead Optimization Leveraging Calculated Physicochemical Properties

The calculated LogP of 2.01 and TPSA of 15.27 Ų position 3-benzyl-3,9-diazabicyclo[3.3.1]nonane within favorable CNS drug-like space [1]. Medicinal chemistry teams pursuing neurological targets (e.g., AMPA receptor modulation, as the scaffold has been associated with AMPA PAM activity [2]) can use this scaffold as a starting point for lead optimization, with the expectation that the core provides a balance of lipophilicity and polar surface area conducive to blood-brain barrier penetration. The scaffold is more lipophilic than unsubstituted diazabicyclo analogs, which may favor CNS exposure but also requires careful monitoring of LogP during subsequent functionalization to avoid exceeding CNS drug-likeness thresholds.

Renin or Aspartyl Protease Inhibitor Discovery Programs

The 3,9-diazabicyclo[3.3.1]nonane/nonene scaffold has been validated in the discovery of sub-nanomolar renin inhibitors, demonstrating >500-fold potency improvement over precursor piperidine-based scaffolds [1]. Drug discovery teams targeting renin or structurally related aspartyl proteases can incorporate 3-benzyl-3,9-diazabicyclo[3.3.1]nonane as a core scaffold for hit-to-lead or lead optimization campaigns. The conformational rigidity of the bicyclic system provides defined spatial orientation of substituents, which is critical for achieving the precise binding interactions required for high-potency protease inhibition. Researchers should note that the benzyl group at N3 may require removal or modification depending on the specific binding pocket requirements of their target.

Structure-Based Drug Design Requiring Conformationally Constrained Diamine Scaffolds

Computational chemists and structural biologists can utilize 3-benzyl-3,9-diazabicyclo[3.3.1]nonane as a rigid diamine scaffold in structure-based drug design workflows. The bicyclo[3.3.1]nonane framework locks the two nitrogen atoms at a fixed distance of approximately 2.8–3.0 Å, reducing the entropic penalty upon target binding relative to flexible acyclic diamine linkers [1]. This preorganization is advantageous when designing ligands for protein pockets that require precise spatial presentation of two basic nitrogen atoms, such as in certain GPCR, ion channel, or enzyme active sites. The scaffold can be used as a constrained linker or as a central core for fragment growing and linking strategies.

Quote Request

Request a Quote for 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.